1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride
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Overview
Description
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride is a useful research compound. Its molecular formula is C10H15ClN6 and its molecular weight is 254.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can selectively bind to certain sites in the cardiovascular system . Another compound with a similar scaffold was found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with a variety of biological systems, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown significant inhibitory activity in certain biological assays .
Biochemical Analysis
Biochemical Properties
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, it can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzymatic function . Additionally, this compound can activate or inhibit transcription factors, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and enhancing immune responses . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are often dose-dependent, with a threshold beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it interacts with various cellular components . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, influencing its biological activity .
Properties
CAS No. |
1221726-01-7 |
---|---|
Molecular Formula |
C10H15ClN6 |
Molecular Weight |
254.72 g/mol |
IUPAC Name |
5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H14N6.ClH/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16;/h6-7,11H,2-5H2,1H3;1H |
InChI Key |
WPRNFRMGNZVKRU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl.Cl |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.